molecular formula C15H16ClN5O2 B11205736 1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide

1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B11205736
M. Wt: 333.77 g/mol
InChI Key: BGACMQIANXSIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring and a piperidine moiety, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition. The resulting triazole intermediate is then subjected to further reactions to introduce the piperidine and carboxamide groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the cycloaddition and subsequent functionalization steps. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
  • 4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)piperidine-4-carboxamide

Comparison: Compared to similar compounds, 1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide stands out due to its unique combination of the triazole and piperidine moieties. This structural uniqueness contributes to its diverse range of applications and potential biological activities. While other compounds may share some functional groups, the specific arrangement and combination in this compound provide distinct properties and advantages.

Properties

Molecular Formula

C15H16ClN5O2

Molecular Weight

333.77 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C15H16ClN5O2/c16-11-1-3-12(4-2-11)21-9-13(18-19-21)15(23)20-7-5-10(6-8-20)14(17)22/h1-4,9-10H,5-8H2,(H2,17,22)

InChI Key

BGACMQIANXSIGO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.